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Compound of Interest

Compound Name: 4-Chloro modafinil

Cat. No.: B14079687

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only. 4-Chloro
modafinil is a research chemical and is not approved for human consumption. The information
provided herein is based on available data for structurally related compounds and should not
be interpreted as a comprehensive safety evaluation of 4-Chloro modafinil.

Introduction

4-Chloro modafinil, also known as adrafinil impurity B or CRL-40,941, is a synthetic
compound structurally related to the wakefulness-promoting agents modafinil and adrafinil. Due
to its close structural similarity, it is anticipated to exhibit comparable pharmacological and
toxicological properties. However, a significant lack of specific preclinical and clinical safety and
toxicity data for 4-Chloro modafinil necessitates a review of the available information on its
better-studied analogs to infer its potential safety profile. This guide summarizes the existing,
albeit limited, safety information for 4-Chloro modafinil and provides a detailed overview of the
known safety and toxicity of modafinil and adrafinil.

General Safety Information for 4-Chloro Modafinil

Publicly available information on the safety of 4-Chloro modafinil is primarily limited to Safety
Data Sheets (SDS) provided by chemical suppliers. These documents offer general guidance
for handling and storage but lack detailed toxicological data.
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Table 1: Summary of General Safety Information from Safety Data Sheets

Hazard Classification GHS Classification Precautionary Statements

P210: Keep away from heat,
) Not classified as a physical hot surfaces, sparks, open
Physical Hazards o
hazard. flames and other ignition

sources. No smoking.

P261: Avoid breathing

N dust/fume/gas/mist/vapors/spr
Not classified as a health )
Health Hazards ay. P280: Wear protective
hazard. ) )
gloves/protective clothing/eye

protection/face protection.

) Not classified as an P273: Avoid release to the
Environmental Hazards ) i
environmental hazard. environment.

Note: The absence of a hazardous classification does not imply that the substance is harmless.

It indicates a lack of conclusive data.

Inferred Safety and Toxicity Profile from Modafinil
and Adrafinil

Given the data scarcity for 4-Chloro modafinil, its safety and toxicity profile is largely inferred
from its structural analogs, modafinil and its prodrug, adrafinil.

Acute Toxicity and Overdose

In cases of overdose, modafinil has been reported to cause a range of symptoms, which are
generally not life-threatening when taken in isolation.

Table 2: Reported Effects of Modafinil Overdose in Humans
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System Reported Effects

Cardiovascular Tachycardia, hypertension

Insomnia, agitation, anxiety, disorientation,

Neurological _ T
confusion, tremor, hallucinations

Gastrointestinal Nausea, diarrhea

Cardiovascular Toxicity

Cardiovascular effects are a key consideration for psychostimulant drugs. Studies on modafinil
have investigated its impact on the cardiovascular system.

Table 3: Summary of Cardiovascular Safety Data for Modafinil

Study Type Animal Model Key Findings

No significant effects on blood

pressure, heart rate, or ECG

Safety Pharmacology Dog )
parameters at therapeutic
doses.

No consistent, significant

Retrospective Human Study N/A increase in the risk of serious
cardiovascular events.

Hepatotoxicity

Adrafinil, being a prodrug metabolized in the liver to modafinil, has been associated with a risk
of elevated liver enzymes, suggesting potential hepatotoxicity with prolonged use.[1]

Neurotoxicity and Psychiatric Effects

The stimulant properties of modafinil and its analogs can lead to various neurological and

psychiatric adverse effects.

Table 4: Common Neurological and Psychiatric Adverse Effects of Modafinil
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Effect Category Specific Symptoms
Common Headache, anxiety, nervousness, insomnia
Less Common Dizziness, depression, psychosis, mania

Genotoxicity and Carcinogenicity

Standard genotoxicity and carcinogenicity studies have been conducted for modafinil.

Table 5: Summary of Genotoxicity and Carcinogenicity Data for Modafinil

Assay Type Result

Ames Test Negative

In vitro Chromosomal Aberration Negative

In vivo Mouse Micronucleus Negative

2-Year Rat Carcinogenicity No evidence of tumorigenicity
2-Year Mouse Carcinogenicity No evidence of tumorigenicity

Presumed Mechanism of Action and Signaling
Pathways

The primary mechanism of action of modafinil and its analogs is believed to be the inhibition of
the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in
certain brain regions.[2] However, its pharmacological profile is complex and involves
modulation of other neurotransmitter systems, including norepinephrine, serotonin, glutamate,
and GABA.[3][4]
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Presumed mechanism of action of 4-Chloro modafinil.

Detailed Experimental Protocols

The following are standardized protocols for key in vivo and in vitro toxicology studies relevant
to the safety assessment of a novel psychostimulant like 4-Chloro modafinil. These are based
on OECD and ICH guidelines.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class
Method)
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Experimental workflow for an acute oral toxicity study (OECD 423).
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Methodology:
o Test System: Healthy, young adult rodents (rats or mice), typically females.

e Dosing: A single oral dose is administered to a group of 3 animals. The starting dose is
selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

o Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight
changes for up to 14 days.

e Procedure: The study proceeds in a stepwise manner. If no mortality is observed at the
starting dose, the next higher dose is administered to a new group of animals. If mortality
occurs, the study is stopped, or a lower dose is tested.

o Endpoint: The test allows for the classification of the substance into a GHS toxicity category
based on the observed mortality at different dose levels. A gross necropsy is performed on
all animals at the end of the study.[5][6]

Repeated Dose 90-Day Oral Toxicity Study in Rodents -
OECD 408
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Experimental workflow for a 90-day repeated dose toxicity study (OECD 408).

Methodology:
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o Test System: Typically rats, with at least 10 males and 10 females per group.

e Dose Groups: A control group and at least three dose levels are used. The highest dose
should induce some toxicity but not significant mortality.

o Administration: The test substance is administered orally (e.g., by gavage) daily for 90 days.

« In-life Assessments: Daily clinical observations, weekly measurements of body weight and
food consumption.

o Terminal Assessments: At the end of the 90-day period, blood and urine samples are
collected for hematology, clinical chemistry, and urinalysis. A full gross necropsy is
performed, and selected organs are weighed.

o Histopathology: A comprehensive microscopic examination of a wide range of tissues is
conducted to identify any treatment-related changes.

» Endpoint: The study aims to identify target organs of toxicity and determine the No-
Observed-Adverse-Effect Level (NOAEL).[7][8]

In Vitro Micronucleus Assay for Genotoxicity
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Experimental workflow for an in vitro micronucleus assay.

Methodology:
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o Test System: Mammalian cell lines (e.g., CHO, V79, L5178Y) or primary human
lymphocytes.

o Treatment: Cells are exposed to at least three concentrations of the test substance, both with
and without an exogenous metabolic activation system (S9 mix).

o Cytokinesis Block: Cytochalasin B is added to the culture medium to inhibit cytokinesis,
resulting in the accumulation of binucleated cells that have completed one nuclear division.

e Harvesting and Staining: After an appropriate incubation period, cells are harvested, fixed,
and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

e Scoring: The frequency of micronuclei (small, membrane-bound DNA fragments) is scored in
a population of binucleated cells.

» Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells
indicates that the test substance has clastogenic (chromosome-breaking) or aneugenic
(chromosome-lagging) potential.[9][10]

hERG Assay for Cardiotoxicity
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Experimental workflow for a hERG assay.

Methodology:
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o Test System: A mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the
human ether-a-go-go-related gene (hERG), which encodes a critical potassium ion channel
in the heart.

o Electrophysiology: The whole-cell patch-clamp technique is used to measure the electrical
current flowing through the hERG channels in individual cells.

» Voltage Protocol: A specific voltage protocol is applied to the cell membrane to activate and
deactivate the hERG channels, allowing for the measurement of the characteristic tail
current.

o Compound Application: The test compound is applied to the cells at a range of
concentrations.

o Data Analysis: The effect of the compound on the hERG current is quantified, typically by
measuring the reduction in the tail current amplitude. The concentration that causes 50%
inhibition (IC50) is determined.

» Endpoint: Alow IC50 value indicates a high potential for the compound to block hERG
channels, which is a risk factor for drug-induced QT prolongation and Torsades de Pointes, a
life-threatening cardiac arrhythmia.[11][12]

Conclusion

There is a critical lack of specific initial safety and toxicity data for 4-Chloro modafinil. The
available information is limited to general handling precautions from Safety Data Sheets. Based
on its structural similarity to modafinil and adrafinil, it is prudent to assume a comparable safety
profile. This includes a potential for cardiovascular and neurological side effects, and in the
case of adrafinil-like metabolism, a risk of hepatotoxicity with long-term use. Comprehensive
preclinical safety and toxicity studies, following standardized protocols such as those outlined
in this guide, are essential to properly characterize the risk profile of 4-Chloro modafinil before
any further development or consideration for human use. Researchers and drug development
professionals should exercise caution and adhere to rigorous safety testing standards when
working with this and other novel psychoactive compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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